Pyrimidinone derivative 5 is a member of the pyrimidinone family, which is characterized by a six-membered ring containing nitrogen atoms. These compounds have gained attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific derivative in question is often synthesized for its potential therapeutic applications, particularly in oncology.
Pyrimidinone derivatives are classified under heterocyclic compounds, which are organic molecules containing at least one atom that is not carbon in the ring structure. Pyrimidinones are specifically categorized based on their structural features, including the position of substituents on the pyrimidine ring. The synthesis and characterization of these compounds have been extensively studied in medicinal chemistry due to their promising pharmacological profiles .
The synthesis of pyrimidinone derivative 5 typically involves several methods, including solid-phase synthesis and solution-phase reactions. One effective approach utilizes a solid-phase method with the Syncore Reactor, which allows for high-throughput synthesis and efficient purification processes. This method can involve the use of polymer-bound reagents and various coupling reactions to introduce desired substituents onto the pyrimidine ring .
In one reported synthesis, starting materials such as β-ketoesters or hydrazines are reacted under controlled conditions (e.g., reflux in ethanol) to yield pyrimidinone derivatives. For instance, a common procedure involves refluxing hydrazine hydrate with a suitable substrate for several hours, followed by filtration and recrystallization to obtain the product with yields typically ranging from 60% to 85% .
Pyrimidinone derivative 5 features a pyrimidine ring with specific substitutions that contribute to its biological activity. The general structure can be represented as follows:
where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The precise arrangement of these atoms varies based on the specific substituents attached to the pyrimidine core.
The molecular weight and melting point of pyrimidinone derivative 5 can vary depending on its specific structure. For example, one variant has a melting point around 201-203 °C with elemental analysis indicating a composition of .
Pyrimidinone derivatives undergo various chemical reactions that facilitate the introduction of functional groups or modifications to enhance their biological activity. Common reactions include alkylation, acylation, and cyclization.
For instance, alkylation can be performed using haloalkanes in the presence of bases such as potassium carbonate in dimethylformamide (DMF). This method has been shown to yield high purity products with good yields (typically 60-75%) . Additionally, cyclization reactions involving phenyl isothiocyanate or other electrophiles can lead to complex structures with enhanced pharmacological properties .
Pyrimidinone derivative 5 exhibits its biological effects through several mechanisms. Primarily, these compounds act as enzyme inhibitors or modulators within various biochemical pathways.
For example, some derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. By inhibiting these enzymes, pyrimidinone derivatives can induce apoptosis in cancer cells, thereby exhibiting potential anticancer effects . The exact mechanism often involves binding to the active site of the target enzyme, preventing substrate access and subsequent enzymatic activity.
Studies have shown that certain substitutions at the N5 position significantly enhance inhibitory potency against specific cancer cell lines .
Pyrimidinone derivatives generally exhibit moderate solubility in organic solvents such as ethanol and dichloromethane. They may also display distinct melting points that can be indicative of their purity and structural integrity.
The chemical stability of these compounds is influenced by their functional groups; for instance, electron-withdrawing groups often increase reactivity towards nucleophiles. Infrared spectroscopy is commonly employed to analyze functional groups present in these compounds by identifying characteristic absorption bands .
Pyrimidinone derivative 5 has numerous scientific applications primarily in medicinal chemistry. Its potential uses include:
Research continues to explore new derivatives and their biological activities, aiming to optimize efficacy and reduce side effects associated with existing therapies .
The therapeutic application of pyrimidinone derivatives has evolved significantly over decades, marked by key milestones that demonstrate their growing sophistication and target specificity:
Early Anticoagulants (1980s-1990s): Initial medicinal chemistry efforts exploited the pyrimidinone core for serine protease inhibition within coagulation cascades. Derivatives featuring benzylsulfonyl, phenyl, and aminophenyl substituents demonstrated efficacy in impeding plasma coagulation. For instance, derivatives like those with benzylsulfonyl R1 and phenyl R2 groups (m/z+ 1 = 531.18 as trifluoroacetic acid salts) selectively inhibited key factors in the extrinsic or intrinsic pathways, offering therapeutic potential for thrombotic disorders like coronary artery and cerebrovascular diseases [1] [4].
Antiviral and Anticancer Expansion (1990s-2000s): The scaffold gained prominence in antiviral therapy, forming the backbone of nucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine and non-nucleoside reverse transcriptase inhibitors (NNRTIs) like emivirine and etravirine. Concurrently, its role in oncology emerged with pyrimidinone-integrated kinase inhibitors. Early examples targeted cyclin-dependent kinases (CDKs), exemplified by roscovitine, paving the way for more selective agents [1] [7]. The discovery of pyrimidinone-based covalent EGFR inhibitors (e.g., WZ4002, osimertinib) revolutionized non-small cell lung cancer (NSCLC) treatment, particularly against T790M resistance mutations [2].
Modern Targeted Agents (2010s-Present): Recent years witnessed refinement towards isoform selectivity and overcoming resistance. Third-generation EGFR inhibitors (osimertinib, rociletinib, olmutinib) incorporated specific anilino-pyrimidinone structures with acrylamide warheads enabling covalent Cys797 binding, enhancing potency against resistant mutants [2]. Beyond oncology, pyrimidinone scaffolds enabled drugs like pirfenidone (idiopathic pulmonary fibrosis), doravirine (HIV), and tazemetostat (EZH2 inhibitor for cancer), showcasing therapeutic breadth [5] [6]. The development of pyrazolo[3,4-d]pyrimidinone CDK2 inhibitors (e.g., compounds 4a/4b) demonstrated significant improvements over early CDK inhibitors like roscovitine, particularly against hepatocellular (HepG2) and colorectal (HCT116) carcinoma cells [3].
Table 1: Key Therapeutic Milestones of Pyrimidinone Derivatives
Era | Therapeutic Area | Representative Agents/Examples | Primary Target/Mechanism | Significance |
---|---|---|---|---|
1980s-1990s | Cardiovascular | Benzylsulfonyl-phenyl derivatives (e.g., m/z+ 1: 531) | Serine proteases (Coagulation factors) | First anticoagulant pyrimidinones; proof of concept for scaffold utility in enzyme inhibition. |
1990s-2000s | Antiviral | Zidovudine, Emivirine | HIV Reverse Transcriptase | Established pyrimidinone as core in antiviral nucleoside analogs and NNRTIs. |
2000s-2010s | Oncology | Roscovitine, WZ4002, Osimertinib precursors | CDKs, EGFR (including T790M mutant) | Validated kinase targeting; introduced covalent inhibition strategies for resistant mutants. |
2010s-Present | Oncology & Others | Osimertinib, Rociletinib, Pirfenidone, 4a/4b | EGFR T790M/C797S, TGF-β, CDK2 | High selectivity generations; approved drugs; exploration of new targets like CDK2. |
The biological profile of pyrimidinone derivatives is exquisitely sensitive to substituent patterning. Strategic modifications at specific ring positions (N1, C2, N3, C4, C5, C6) profoundly influence target engagement, potency, selectivity, and physicochemical properties. Recent research highlights critical structure-activity relationships (SAR):
Position 5 (N5/C5): This position is crucial for modulating kinase affinity and cellular potency. In pyrazolo[3,4-d]pyrimidinones, N5-acylation with 2-(4-halophenyl)acetamide groups (4a, 4b) conferred exceptional CDK2 inhibition (IC50 = 0.21 µM and 0.25 µM, respectively) and antiproliferative activity against HCT116 and HepG2 cells, significantly surpassing roscovitine (IC50 = 12.24 µM and 13.82 µM). The 4-chlorophenylacetamide at N5 (4a) was particularly potent, forming critical hydrophobic contacts with Ile10, Leu83, and Leu134 in the CDK2 ATP-binding pocket [3]. Conversely, in anilino-pyrimidine EGFR inhibitors (e.g., osimertinib analogs), modifications at the equivalent position (often part of the aniline substituent or a fused ring system) impacted metabolic stability and mutant selectivity. Replacing the N-methylindole with pyrrolopyridine (e.g., compound 5) maintained potent mutant EGFR inhibition (EGFRL858R/T790M IC50 ~ low nM) while improving selectivity over wild-type EGFR (>30-fold) and reducing N-demethylation, a major metabolic pathway [2] [6].
Position 6 (C6): Steric and electronic properties at C6 significantly influence target binding and cellular permeability. In EGFR T790M inhibitors, introducing a methylthio group at C6 (e.g., compounds 8a-d) enhanced hydrophobic interactions with Met790 in the mutant kinase pocket. Fluorinated derivatives 8c and 8d displayed potent cellular activity (H1975 IC50 = 20 nM and 88 nM) and enzymatic inhibition (EGFRL858R/T790M IC50 = 0.4 nM and 0.7 nM) [2]. Conversely, in CDK-targeting pyrazolo[3,4-d]pyrimidinones, maintaining a small methyl group at C6 (equivalent to C4 in the bicyclic system) was optimal, as larger groups likely caused steric clashes within the CDK2 ATP-binding site [3].
Aniline/Position 4 Equivalents & Acrylamide Warheads: For covalent EGFR inhibitors, the aniline ring's substitution pattern (position 4 equivalent in the pyrimidine core) and the acrylamide linker are paramount. Electron-donating groups (e.g., methoxy) or specific heterocycles (e.g., indole, pyridine) on the aniline, combined with the Michael acceptor positioning, dictate mutant selectivity and covalent bond formation kinetics with Cys797. Sulfoxide incorporation on the aniline (e.g., compound 1) aimed to reduce side effects while maintaining potency (EGFRL858R/T790M IC50 = 5 nM) [2]. Modifications to the acrylamide itself (e.g., cyano substitutions as in compound 7) explored reversible covalent binding strategies to potentially mitigate off-target effects [2].
Hydrogen Bonding Network: The pyrimidinone core itself acts as a hydrogen bond acceptor-donor-acceptor (ADA) mimic, critical for hinge region binding in kinases. Substituents must preserve this interaction. For example, in Met kinase inhibitors, replacing acylurea with a pyridinone ring (compound 44a/b) maintained crucial hydrogen bonds (e.g., with Asp1222 backbone NH) while achieving high potency (IC50 ~ 0.06-0.07 µM) [5] [6].
Table 2: Impact of Key Substituent Patterning on Pyrimidinone Bioactivity
Position | Scaffold Type | Exemplary Modification | Biological Consequence | Key Interactions/Mechanism |
---|---|---|---|---|
N5 (e.g., Pyrazolo) | Pyrazolo[3,4-d]pyrimidinone | 2-(4-Chlorophenyl)acetamide (4a) | ↑↑ CDK2 inhibition (IC50 0.21 µM); ↑↑ cytotoxicity (HepG2 IC50 0.58 µM). | Hydrophobic contacts with Ile10, Leu83, Leu134 (CDK2). |
C6 (Pyrimidine) | Anilino-pyrimidine (EGFR) | 5-(Methylthio) (8a-d) | ↑↑ Potency vs. EGFR T790M/L858R (IC50 0.4-0.7 nM); ↑↑ Cellular activity (H1975 IC50 20-88 nM). | Enhanced hydrophobic interaction with Met790 residue in mutant EGFR. |
C6 (Pyrazolo) | Pyrazolo[3,4-d]pyrimidinone | Methyl group | Optimal CDK2 binding and cellular activity. | Avoids steric clash in ATP-binding site; small size preferred. |
Aniline (C4 Eq.) | Anilino-pyrimidine (EGFR) | Indole → Pyrrolopyridine (e.g., 5) | Maintained mutant EGFR potency; ↑↑ Selectivity (>30-fold WT); ↑ Metabolic stability. | Maintains key π-stacking/hydrophobic interactions; reduces N-demethylation vulnerability. |
Aniline (C4 Eq.) | Anilino-pyrimidine (EGFR) | Sulfoxide incorporation (e.g., 1) | Maintained potency (T790M/L858R IC50 5 nM); Potential ↓ side effects. | U-shaped configuration; covalent bond + S=O interaction with mutant EGFR pocket. |
Acrylamide Warhead | Anilino-pyrimidine (EGFR) | Cyano-acrylamide (e.g., 7) | Potent vs. EGFRL858R/T790M (IC50 37 nM); Explored reversible covalent binding. | Polar pyridyl group enhances binding; cyano modulates Michael acceptor reactivity. |
Core Replacement | Met Kinase Inhibitor | Acylurea → Pyridinone (e.g., 44a/b) | ↑↑ Met Kinase inhibition (IC50 ~0.06-0.07 µM). | Maintains H-bonds (e.g., Asp1222 backbone NH); conformational constraint. |
The impetus for developing Pyrimidinone Derivative 5 (Pyr-5) arises from addressing critical limitations of existing therapies within specific disease contexts, leveraging advanced insights into substituent effects and target biology. This derivative exemplifies a rational design strategy focused on enhanced potency, selectivity, and drug-like properties:
Overcoming CDK Inhibitor Limitations: First-generation CDK inhibitors like roscovitine suffered from limited potency (micromolar IC50s) and insufficient selectivity, leading to off-target effects and reduced therapeutic utility [3]. Pyr-5 (represented by compound 4a in [3]) was designed specifically to target CDK2, a key driver of cell cycle progression in cancers like hepatocellular carcinoma (HCC) and colorectal cancer (CRC). Its structure features a pyrazolo[3,4-d]pyrimidinone core with a critical N5-(4-chlorophenyl)acetamide substituent. This patterning was chosen based on SAR indicating that N5-acetamides with halogenated phenyl rings dramatically enhance CDK2 affinity and cellular activity. Pyr-5 exhibits a CDK2 IC50 of 0.21 µM, significantly lower than roscovitine (IC50 = 0.25 µM against the same target), and demonstrates superior antiproliferative effects against HepG2 (IC50 = 0.58 µM) and HCT116 (IC50 = 1.09 µM) cells compared to the standard [3].
Structural Basis for Target Engagement: Molecular docking studies provide a compelling rationale for Pyr-5's efficacy. The molecule docks deep within the CDK2 ATP-binding pocket. The pyrazolopyrimidinone core forms essential hydrogen bonds with the hinge region residues, mimicking the adenine ring of ATP. Crucially, the 4-chlorophenyl moiety of the N5-acetamide engages in extensive hydrophobic interactions with residues Ile10, Leu83, and Leu134, stabilizing the complex. The carbonyl oxygen of the acetamide linker potentially acts as a hydrogen bond acceptor, further anchoring the molecule. This optimized interaction network explains the significant potency boost over roscovitine [3] [8].
Synthetic Accessibility & Scaffold Versatility: The synthetic route to Pyr-5 derivatives is typically concise and efficient, often involving single-step N5-alkylation of a pre-formed pyrazolopyrimidinone precursor (e.g., compound 1) with the appropriate 2-haloacetamide derivative under basic conditions (e.g., K2CO3/DMF) [3]. This straightforward synthesis facilitates rapid exploration of structure-activity relationships (SAR) around the N5-acetamide region, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. The ease of derivatization makes the Pyr-5 scaffold highly versatile for targeting CDK2 and potentially related kinases.
Addressing Unmet Needs in HCC/CRC: HCC and CRC represent significant global health burdens with high recurrence rates and limited treatment options post-first-line therapy failure [3] [9]. Current chemotherapies often suffer from systemic toxicity and poor tumor specificity. Pyr-5 offers a targeted approach based on CDK2 inhibition, a mechanism clinically validated (e.g., by dinaciclib). Its demonstrated potency against relevant cell lines (HepG2, HCT116) and significantly lower IC50s compared to reference compounds position it as a promising candidate for further development against these malignancies, particularly where CDK2 dysregulation is implicated [3].
Table 3: Rationale for Pyrimidinone Derivative 5 (Pyr-5) Development
Design Driver | Limitation in Existing Agents | Pyr-5 Design Strategy | Achieved Outcome (Pyr-5) | Therapeutic Implication |
---|---|---|---|---|
Potency & Selectivity | Roscovitine: Low CDK2 potency (µM IC50), broad CDK inhibition. | Optimize N5-acetamide (4-Cl-phenyl) for CDK2 hinge/hydrophobic pocket binding. | CDK2 IC50 = 0.21 µM; >50-fold ↑ potency vs. Roscovitine. | Targeted CDK2 inhibition; potential for reduced off-target effects. |
Target Engagement | Inefficient binding to CDK2 hydrophobic regions. | Incorporate 4-Cl-phenylacetamide for Ile10/Leu83/Leu134 contacts. | Docking confirms stable hydrophobic contacts and H-bond network. | Enhanced target residence time and cellular efficacy (HepG2 IC50 0.58 µM). |
Synthetic Feasibility | Complex syntheses hinder SAR exploration. | Single-step N5-alkylation of core scaffold with haloacetamide. | Efficient synthesis enables rapid analog generation (60-70% yield). | Facilitates lead optimization and development of back-up compounds. |
Targeted Oncology Indication | High toxicity, low specificity of current HCC/CRC chemo. | Focus on CDK2, key driver in HCC/CRC cell cycles. | Superior cytotoxicity in HepG2/HCT116 vs. Roscovitine & Erlotinib. | Addresses unmet need in resistant/advanced HCC and CRC. |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: